![molecular formula C29H31N3O8S B2645277 (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 449766-18-1](/img/structure/B2645277.png)
(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
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Description
(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C29H31N3O8S and its molecular weight is 581.64. The purity is usually 95%.
BenchChem offers high-quality (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Functionalization
Research has explored the synthesis and functionalization of compounds with structural similarities, focusing on the modification of quinoline and isoquinoline derivatives. For instance, a study by Belyaeva et al. (2018) highlighted the one-step synthesis of 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone through double C2/C3 functionalization of the quinoline molecule, demonstrating a method for creating complex organic compounds with potential for further functionalization or as intermediates in pharmaceutical synthesis Belyaeva et al., 2018.
Natural Product Derivation
Pudjiastuti et al. (2010) reported the isolation of a new benzylisoquinoline alkaloid from the leaves of Beilschmiedia brevipes, showcasing the diversity of natural products and their complex structures. Such studies underline the significance of exploring natural sources for novel compounds that could be structurally related or serve as inspiration for synthesizing derivatives like the compound Pudjiastuti et al., 2010.
Antioxidant Properties
Research by Balaydın et al. (2010) on the synthesis and antioxidant properties of diphenylmethane derivative bromophenols, including natural products, highlights the potential for compounds with complex aromatic structures to possess significant antioxidant activities. This suggests that derivatives of isoquinoline with appropriate substituents could also exhibit antioxidant properties, relevant for addressing oxidative stress and related diseases Balaydın et al., 2010.
Photocatalytic Applications
Chen and Steinmetz (2006) investigated the photoactivation of amino-substituted 1,4-benzoquinones for releasing carboxylate and phenolate groups using visible light, illustrating the role of specific functional groups in facilitating photocatalytic reactions. This research could imply applications for the studied compound in photocatalytic processes or as part of light-responsive materials Chen & Steinmetz, 2006.
properties
IUPAC Name |
[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O8S/c1-38-27-17-21-13-16-31(29(33)20-5-11-24(12-6-20)41(36,37)30-14-3-4-15-30)26(25(21)18-28(27)39-2)19-40-23-9-7-22(8-10-23)32(34)35/h5-12,17-18,26H,3-4,13-16,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXMCZXLWKAURC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)COC5=CC=C(C=C5)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone |
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